molecular formula C14H16N2O2 B1445367 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one CAS No. 1105039-60-8

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B1445367
CAS No.: 1105039-60-8
M. Wt: 244.29 g/mol
InChI Key: SZQSVMYOECVAEX-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrazole ring, which is further connected to a propanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is typically acetylacetone.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted

Properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQSVMYOECVAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188393
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105039-60-8
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105039-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 2: Ethylmagnesium bromide (3N, 37.2 mmol, 12.4 mL) was added dropwise at room temperature to a solution of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (33.8 mmol, 9.30 g) in THF (80 mL) and the reaction mixture was stirred for 1 hour. Then ethylmagnesium bromide (3N, 37.2 mmol, 12.4 mL) was added and the reaction mixture was stirred for 1 hour. Finally some more ethylmagnesium bromide (3N, 74.4 mmol, 24.8 mL) was added and the reaction mixture was stirred for 1.5 hour at 50° C. The reaction was quenched with HCl (1 N, 300 mL) and the aqueous phase was extracted with DCM. The organic phase was dried over MgSO4, was filtered and was concentrated to yield 1-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one (32.7 mmol, 8.00 g, 97%) as a yellow oil.
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
24.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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